molecular formula C12H10BFN2O3 B11731248 Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-

Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-

Cat. No.: B11731248
M. Wt: 260.03 g/mol
InChI Key: BQPASOFWIPLZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1449133-22-5) is a boronic acid derivative with a phenyl ring substituted at the 2-position with fluorine and at the 4-position with a 2-pyridinylaminocarbonyl group. Its molecular formula is C₁₂H₁₀BFN₂O₃, with a molar mass of 260.03 g/mol and a predicted density of 1.40 g/cm³ . The pKa of the boronic acid group is 7.02, influenced by the electron-withdrawing effects of the fluorine and carbonyl substituents . The pyridinylaminocarbonyl moiety may enhance interactions with biological targets via hydrogen bonding or π-π stacking, making it relevant for medicinal chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a borate ester or boronic anhydride.

    Reduction: The compound can be reduced to form a boronate ester.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Borate esters or boronic anhydrides.

    Reduction: Boronate esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design and Development

Boronic acids are crucial in the design of pharmaceuticals due to their ability to form reversible covalent bonds with diols, a property leveraged in the development of enzyme inhibitors and other therapeutic agents. The specific compound B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]boronic acid has been studied for its potential as a pharmacophore in targeting proteases and other enzymes involved in disease pathways.

Recent studies have demonstrated that boronic acid derivatives can enhance the selectivity and potency of drugs by stabilizing interactions with target proteins. For instance, the incorporation of a pyridinyl group can improve binding affinity through additional hydrogen bonding interactions with the active site of enzymes .

1.2 Case Studies

  • Inhibition of Proteases : Research indicates that compounds similar to B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]boronic acid exhibit effective inhibition against serine proteases. These compounds have been shown to disrupt the enzymatic activity crucial for tumor progression, making them potential candidates for cancer therapy .
  • Antiviral Agents : Boronic acids have also been explored as antiviral agents. The unique structural features of B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]boronic acid allow it to interfere with viral replication mechanisms, particularly in RNA viruses .

Organic Synthesis

2.1 Reagents in Cross-Coupling Reactions

Boronic acids are essential reagents in cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. The compound B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]boronic acid can serve as a versatile building block for synthesizing complex organic molecules.

Table 1: Summary of Cross-Coupling Applications

Reaction TypeRole of Boronic AcidExample Applications
Suzuki CouplingActs as a coupling partnerSynthesis of biaryl compounds
Negishi CouplingForms carbon-carbon bondsPreparation of pharmaceuticals
Stille CouplingUtilized for aryl halidesDevelopment of agrochemicals

Chemical Biology

3.1 Probes for Biological Research

Boronic acids are increasingly used as probes in biological research due to their ability to selectively bind to biomolecules such as glycoproteins and nucleotides. The specificity of B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]boronic acid allows it to be employed in various biochemical assays.

3.2 Case Studies

  • Glycoprotein Detection : Studies have shown that boronic acid derivatives can be used to detect glycoproteins through affinity chromatography methods. The incorporation of the pyridine moiety enhances selectivity and sensitivity during detection processes .
  • Fluorescent Probes : Researchers have developed fluorescent probes based on boronic acids that can selectively bind to specific biomolecules, allowing for real-time imaging of cellular processes .

Mechanism of Action

The mechanism by which boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The fluoro and pyridinylamino carbonyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

Key Substituent Effects

  • Target Compound: The 2-fluoro and 4-pyridinylaminocarbonyl substituents create an electron-deficient phenyl ring, lowering the boronic acid pKa (~7.02) compared to unsubstituted phenyl boronic acid (pKa ~8.7) . This enhances reactivity at physiological pH.
  • Chiral α-amido-β-triazolylethaneboronic acids (Compounds 70, 71) : Replacing phenyl with triazole rings improves β-lactamase inhibition (Ki = 0.004–0.008 µM) due to better enzyme binding and cell penetration .
  • B3 (3-((4-(hydrazine carbonyl) phenyl imino) methyl) phenyl boronic acid): Incorporates a hydrazide group, enhancing solubility in polar solvents (ethanol, DMSO) .

pKa Trends

Compound Substituents pKa
Target Compound 2-F, 4-pyridinylaminocarbonyl 7.02
Phenyl Boronic Acid (PBA) None ~8.7
Chalcone Derivatives (Chalc2) Electron-withdrawing carbonyl ~6.5

The target’s pKa lies between simple phenyl boronic acids and highly electron-deficient chalcone derivatives, balancing reactivity and stability .

β-Lactamase Inhibition

  • Compounds 70, 71 : Exhibit potent activity (Ki = 0.004–0.008 µM) against class C β-lactamases by covalently binding serine, tyrosine, and lysine residues .

HDAC Inhibition

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM) . The target’s pyridinylaminocarbonyl group may similarly enhance HDAC binding.

Diagnostic Use

  • PBA vs. APBA: Phenyl boronic acid (PBA) shows superior diagnostic accuracy (K₁ = 1648 M⁻¹) compared to 3-aminophenylboronic acid (APBA) in detecting KPC β-lactamase producers .

Comparative Table of Key Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents pKa Biological Activity (Ki/MIC)
Target Compound C₁₂H₁₀BFN₂O₃ 260.03 2-F, 4-pyridinylaminocarbonyl 7.02 N/A (Structural analog studies ongoing)
Chiral α-amido-β-triazolylethaneboronic acid Not disclosed N/A Triazole N/A Ki = 0.004 µM (β-lactamase)
Phenyl Boronic Acid (PBA) C₆H₇BO₂ 121.93 None ~8.7 K₁ = 1648 M⁻¹ (ARS binding)
HDAC Inhibitor C₁₆H₁₇BFNO₃ 325.12 Methoxyethyl phenoxy N/A MIC = 1 µM (Appressorium)

Biological Activity

Boronic acids are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]- (CAS No: 2096331-92-7) has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies.

The molecular formula of this compound is C13H12BFN2O2C_{13}H_{12}BFN_{2}O_{2}, with a molecular weight of approximately 253.05 g/mol. It is characterized by the presence of a boronic acid functional group, which allows it to participate in reversible covalent bonding with diols and other nucleophiles in biological systems .

Boronic acids can interact with biological molecules through several mechanisms:

  • Covalent Bond Formation : Boronic acids can form coordinate covalent bonds with nucleophilic residues in proteins, particularly serine and cysteine residues, facilitating enzyme inhibition or modification .
  • Enzyme Inhibition : They are known to inhibit proteasomes and various enzymes, including kinases and hydrolases, which play crucial roles in cancer cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, the compound has been tested against various cancer cell lines:

  • Cell Line Testing : In vitro studies demonstrated significant cytotoxic effects on prostate cancer cells (PC-3) and liver cancer cells (HepG2). The compound exhibited an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating potent anticancer activity .

Antibacterial and Antioxidant Properties

Boronic acids have also shown promising antibacterial and antioxidant properties:

  • Antibacterial Activity : The compound demonstrated effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL, showcasing its potential as an antibacterial agent .
  • Antioxidant Activity : The antioxidant capacity was evaluated using several assays (ABTS, DPPH), yielding IC50 values of 0.11 ± 0.01 µg/mL and 0.14 ± 0.01 µg/mL respectively, indicating strong free radical scavenging abilities .

Case Studies

  • Synthesis and Evaluation : A study synthesized a novel boronic ester derived from phenyl boronic acid and quercetin, testing its biological activities in cream formulations. The results indicated that the new compound had superior antioxidant properties compared to quercetin alone .
  • Molecular Docking Studies : In silico analysis suggested that boronic acid derivatives could effectively bind to androgen receptors, potentially serving as antiandrogens for prostate cancer treatment .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 18.76 µg/mL against MCF-7
AntibacterialEffective against E. coli at 6.50 mg/mL
AntioxidantIC50 = 0.11 µg/mL (ABTS), 0.14 µg/mL (DPPH)
Enzyme InhibitionModerate acetylcholinesterase activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-?

The synthesis typically involves multi-step protocols, including lithiation of aromatic intermediates followed by boronic acid functionalization. For example, lithiation of a halogenated pyridinyl precursor using n-butyllithium enables boronic acid group introduction via reaction with trimethyl borate . Subsequent coupling reactions (e.g., amidation or urea formation) are used to install the 2-pyridinylamino-carbonyl moiety . Challenges include purification due to boronic acid sensitivity to moisture, often requiring inert conditions and chromatographic stabilization with additives like triethylamine .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 11B^{11}\text{B} and 19F^{19}\text{F} NMR are used to confirm boronic acid formation and fluorine substitution. pH-dependent 11B^{11}\text{B} NMR shifts (e.g., 9.08 ppm for pentafluorophenyl analogs) help assess boronic acid reactivity .
  • DFT Calculations : Tools like SPARTAN’14 optimize molecular geometry and predict vibrational spectra (e.g., C-B stretching at ~1,380 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and synthetic intermediates .

Q. How is the thermal stability of this boronic acid derivative evaluated for experimental handling?

Thermogravimetric analysis (TGA) under nitrogen or air reveals decomposition temperatures (e.g., pyrene-1-boronic acid is stable up to 600°C). Structural features like electron-withdrawing groups (e.g., fluorine) enhance stability by reducing oxidative degradation . Buffer selection (e.g., borate vs. phosphate) also impacts stability during biological assays .

Advanced Research Questions

Q. What computational strategies elucidate the electronic and steric effects of the 2-fluoro and pyridinylamino groups?

Density functional theory (DFT) models predict electron-withdrawing effects of the fluorine atom, which polarizes the boronic acid moiety, enhancing diol-binding affinity. The pyridinylamino group’s planarity and hydrogen-bonding capacity are modeled to assess interactions with biological targets (e.g., proteases) . Molecular docking studies further evaluate binding poses in enzyme active sites .

Q. How does this compound interact with glycoproteins, and what methodologies quantify these interactions?

Surface plasmon resonance (SPR) with boronic acid-functionalized dextran surfaces measures binding kinetics. For example, AECPBA-modified surfaces show affinity for glycoproteins like RNase B (Kd_d ~106^{-6} M), with selectivity influenced by buffer pH and competing diols . Competitive assays using fructose or sorbitol validate specificity for cis-diol motifs .

Q. What in vitro models assess its anticancer activity, and how are structure-activity relationships (SAR) determined?

  • Cell Viability Assays : Glioblastoma (U87) or triple-negative breast cancer (MDA-MB-231) cells are treated with the compound (IC50_{50} determination via MTT assays) .
  • Mechanistic Studies : Tubulin polymerization inhibition is ruled out via turbidity assays, prompting transcriptomic profiling to identify alternative targets (e.g., proteasome inhibition) .
  • SAR Optimization : Substituents on the pyridinylamino group (e.g., fluorination) are modified to enhance cellular uptake and metabolic stability .

Q. How is this boronic acid utilized in multicomponent reactions (MCRs) for library synthesis?

The Petasis-Borono Mannich reaction combines it with aldehydes and amines to generate α-amino boronic acids. Mechanistic studies show iminium intermediate coordination by the boronic acid, forming a tetrahedral "ate-complex" that drives stereoselectivity . Automated MS monitoring accelerates reaction optimization for high-throughput screening .

Q. What role does the boronic acid moiety play in designing reversible covalent inhibitors?

The boronic acid forms reversible bonds with nucleophilic residues (e.g., Thr1 in proteasomes), enabling prolonged target engagement without irreversible off-target effects. Competitive isothermal titration calorimetry (ITC) quantifies binding reversibility, while X-ray crystallography (e.g., PDB 2F16) visualizes the tetrahedral adduct .

Q. Methodological Considerations

  • Contradiction Resolution : Conflicting reports on boronic acid stability (e.g., pH sensitivity vs. thermal resilience) are addressed by pre-experimental TGA and buffer screening .
  • Data Interpretation : SPR-derived binding constants require correction for non-specific interactions (e.g., hydrophobic adsorption) via control surfaces lacking boronic acid .

Properties

Molecular Formula

C12H10BFN2O3

Molecular Weight

260.03 g/mol

IUPAC Name

[2-fluoro-4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C12H10BFN2O3/c14-10-7-8(4-5-9(10)13(18)19)12(17)16-11-3-1-2-6-15-11/h1-7,18-19H,(H,15,16,17)

InChI Key

BQPASOFWIPLZGZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.